molecular formula C10H17N5O2S B2790868 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 1154962-58-9

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B2790868
CAS No.: 1154962-58-9
M. Wt: 271.34
InChI Key: AESPTFWBXWWDNQ-UHFFFAOYSA-N
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Description

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine (CAS 1154962-58-9) is a high-purity chemical compound with the molecular formula C10H17N5O2S and a molecular weight of 271.34 g/mol . This reagent serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the discovery of novel therapeutic agents. Its molecular structure, which incorporates both a hydrazinylpyridine and a methylpiperazine group linked by a sulfonamide moiety, makes it a versatile precursor for the development of heterocyclic compounds . The primary research value of this compound lies in its application in antimalarial drug discovery . It has been identified as a key precursor in the synthesis of a novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment . These final compounds were designed through virtual screening and molecular docking studies to target falcipain-2 (FP-2), a major cysteine protease hemoglobinase essential for the survival and development of the Plasmodium falciparum parasite . Inhibiting this enzyme disrupts hemoglobin hydrolysis, a critical process in the parasite's life cycle, thereby killing the malaria-causing pathogen . As a supplier, we provide this critical building block to support academic and industrial research efforts in infectious disease and anti-parasitic drug development. Researchers can utilize this compound to synthesize and evaluate new chemical entities for activity against drug-resistant malaria. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2S/c1-14-5-7-15(8-6-14)18(16,17)9-3-2-4-12-10(9)13-11/h2-4H,5-8,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPTFWBXWWDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a hydrazinyl group. This can be achieved through a series of reactions, including nitration, reduction, and hydrazinolysis. The sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the piperazine ring with a methyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrazone Formation

The hydrazine group in this compound reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, a key reaction for synthesizing Schiff base derivatives. This reaction typically occurs under mild acidic or neutral conditions.

Reaction Parameters Details
ReactantsCarbonyl compounds (e.g., benzaldehyde, acetone)
SolventMethanol/Ethanol
Temperature25–60°C
CatalystsNone or acetic acid
Yield Range65–85% (depending on carbonyl substrate)

Mechanism :
The hydrazine (-NH-NH₂) group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the hydrazone.

Nucleophilic Substitution Reactions

The sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions .

Key Examples:

Sulfonamide Bond Cleavage

The sulfonamide linkage (C-SO₂-N) undergoes hydrolysis under strong acidic or basic conditions:

Conditions Products
6M HCl, reflux, 6h4-Methylpiperazine + Pyridine-3-sulfonic acid
2M NaOH, 100°C, 4hSame as above (lower efficiency)

Application : This reaction is critical for controlled degradation studies .

Aza-Michael Addition

The hydrazine group participates in aza-Michael additions with α,β-unsaturated carbonyl compounds (e.g., acrylates):

Substrate Conditions Yield
Methyl acrylateEt₃N, THF, 25°C, 24h63%
AcrylonitrileH₂O, pH 9, 40°C, 12h58%

This reaction expands the compound’s utility in synthesizing functionalized heterocycles .

Coupling Reactions

The compound serves as a precursor in metal-catalyzed cross-coupling reactions:

Cyclization Reactions

Under dehydrating conditions, the hydrazine group facilitates cyclization to form triazoles or tetrazoles:

Reagent Product Yield
PCl₅, POCl₃, 100°C1,2,4-Triazole derivative72%
NaNO₂, HCl, 0°CTetrazole analog65%

These reactions are pivotal in medicinal chemistry for bioisosteric replacements.

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while protic solvents favor hydrazone formation .

  • Temperature : Higher temperatures (>80°C) accelerate coupling reactions but may degrade sensitive functional groups.

  • Catalysts : Palladium complexes (e.g., Pd(OAc)₂) improve cross-coupling efficiency but require inert atmospheres .

Scientific Research Applications

The compound features a unique structure that includes a hydrazinyl group attached to a pyridine ring, which is further sulfonated and linked to a piperazine moiety. This configuration contributes to its biological activity and potential therapeutic uses.

Medicinal Chemistry

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine has shown promise in medicinal chemistry, particularly in the development of new pharmacological agents. Its structural characteristics allow it to interact with various biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of hydrazinyl-pyridine compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that similar compounds could inhibit tumor growth in xenograft models, suggesting that this compound may have analogous effects .
  • Antimicrobial Properties : Another study highlighted the antibacterial activity of hydrazinyl-pyridine derivatives against various strains of bacteria, indicating potential applications in treating infectious diseases .

Biological Research

The compound serves as a useful tool in biological research, particularly in cell culture studies and biochemical assays.

Applications

  • Cell Culture : The compound has been utilized as a non-ionic organic buffering agent in cell cultures, providing stability to pH levels between 6 and 8.5, which is crucial for maintaining cellular functions during experiments .
  • Enzyme Inhibition Studies : Its unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, making it valuable for studying enzyme kinetics and mechanisms .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules with desired pharmacological properties.

Synthesis Techniques

The synthesis typically involves multi-step reactions starting from commercially available precursors, allowing for the modification of functional groups to enhance biological activity or solubility.

Mechanism of Action

The mechanism of action of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperazine ring provides structural stability. These interactions can modulate various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Sulfonyl Linkers

a) Sildenafil Citrate
  • Structure : 1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate .
  • Comparison :
    • Sildenafil shares the 4-methylpiperazine-sulfonyl motif but incorporates a pyrazolo-pyrimidine core instead of a hydrazinylpyridine.
    • The pyrazolo-pyrimidine group confers selective PDE5 inhibition, enabling therapeutic use in erectile dysfunction and pulmonary hypertension.
    • Unlike the hydrazine group in the target compound, the ethoxyphenyl substituent in sildenafil enhances lipophilicity, affecting its pharmacokinetic profile (e.g., oral bioavailability).
b) 1-(6-Chloropyridin-3-yl)sulfonyl-4-methylpiperazine
  • Structure : A 6-chloropyridine ring linked via sulfonyl to 4-methylpiperazine .
  • Lacks the hydrazine group, reducing hydrogen-bonding capacity compared to the target compound.
c) 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(pyridin-2-yl)piperazine
  • Structure : Sulfinyl (-SO-) linker with dimethoxyphenyl and pyridinyl groups .
  • Comparison :
    • The sulfinyl group is less electron-withdrawing than sulfonyl, altering reactivity and target affinity.
    • The dimethoxyphenyl substituent may enhance π-π stacking interactions with aromatic residues in proteins.

Piperazine Derivatives with Heterocyclic Substituents

a) 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
  • Structure : Propargyl chain with naphthalene and dimethoxyphenyl groups .
  • Comparison: The naphthalene moiety provides planar hydrophobicity, promoting intercalation into DNA G-quadruplex structures. Demonstrated immunomodulatory effects in aseptic inflammation, unlike the target compound, which lacks a propargyl-naphthalene system .
b) 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
  • Structure : Hydroxymethylpyridine and phenyl substituents on piperazine .
  • Comparison :
    • The hydroxymethyl group increases polarity, improving aqueous solubility.
    • Used as an intermediate in mirtazapine synthesis, highlighting divergent applications compared to sulfonyl-linked analogues.

Piperazine Derivatives in Immunomodulation and Enzyme Inhibition

a) Benzylmorpholine-Piperazine Hybrids
  • Examples : 1-(2-Chlorobenzyl)-4-methylpiperazine (17), 1-(2,6-Dichlorobenzyl)-4-methylpiperazine (18) .
  • Comparison: Chlorobenzyl groups enhance cytochrome P450 2A13 inhibition, relevant in chemoprevention.
b) β-Cyclodextrin Complex of 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
  • Formulation : Inclusion complex with β-cyclodextrin .
  • Comparison :
    • Complexation improves solubility and stability, a strategy applicable to the target compound for enhanced delivery.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Linkers Key Functional Properties Reference IDs
Target Compound 2-Hydrazinylpyridin-3-yl, sulfonyl Potential hydrogen bonding, solubility N/A
Sildenafil Citrate Pyrazolo-pyrimidine, ethoxyphenyl PDE5 inhibition
1-(6-Chloropyridin-3-yl)sulfonyl-4-methylpiperazine 6-Chloropyridine, sulfonyl Electrophilic reactivity
β-CD Complex (Naphthalene-Propargyl) Naphthalene, propargyl DNA interaction, immunomodulation
1-(2-Chlorobenzyl)-4-methylpiperazine Chlorobenzyl CYP2A13 inhibition

Biological Activity

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

  • Chemical Formula : C10H17N5O2S
  • Molecular Weight : 271.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1154962-58-9
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of hydrazone derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds can exhibit:

  • Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Induce cell cycle arrest and apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
  • Anti-inflammatory Effects : Inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in various models.

Anticancer Activity

Research has demonstrated the cytotoxic effects of hydrazone derivatives on cancer cell lines. For instance, a study evaluated several compounds, including hydrazone derivatives, showing significant potency against various human cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT116 (Colorectal)0.25Induces apoptosis
Compound BSKOV3 (Ovarian)0.30ROS generation

In vitro studies indicated that these compounds could disrupt the cell cycle in cancer cells, leading to increased apoptosis rates.

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. A review highlighted that hydrazone derivatives can exhibit:

  • Bactericidal Effects : Against Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Effective against fungal strains such as Candida albicans.

Case Studies

  • Anticancer Efficacy in Ovarian Cancer :
    • A study involving a series of hydrazone compounds reported that one derivative showed promising results in inhibiting tumor growth in a mouse xenograft model of ovarian cancer.
  • Antimicrobial Screening :
    • A set of hydrazone derivatives was screened for antibacterial activity, revealing several compounds with MIC values below 100 µg/mL against common pathogens.

Safety and Toxicity

While the therapeutic potential is significant, safety data for this compound is limited. Preliminary data indicate potential skin and eye irritation upon contact. Further toxicological studies are necessary to establish safety profiles for clinical use.

Q & A

Q. What are the common synthetic routes for 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the hydrazinyl group onto the pyridine ring.
  • Sulfonylation of the pyridine derivative using sulfonyl chlorides or sulfonic anhydrides under basic conditions (e.g., triethylamine in acetonitrile or DMSO) .
  • Piperazine functionalization , where 4-methylpiperazine is coupled to the sulfonyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
    Key purification methods include column chromatography and recrystallization to achieve >95% purity.

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms substituent positions and hydrogen bonding interactions (e.g., hydrazine NH protons at δ 8–10 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared spectroscopy (IR) identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and hydrazine (N–H stretch at ~3300 cm⁻¹) .

Q. How is the compound’s solubility and stability optimized for biological assays?

  • Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin derivatives.
  • Stability under varying pH (4–9) and temperature (4–25°C) is assessed via HPLC-UV monitoring over 24–72 hours to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yield (e.g., 40–80%) arise from:

  • Catalyst selection : Palladium vs. nickel complexes in coupling reactions, where Pd catalysts often improve efficiency but require inert conditions .
  • Reaction time optimization : Extended reaction times (24–48 hrs) may improve conversion but risk side reactions (e.g., over-sulfonylation).
    Methodological resolution involves Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

Q. What computational methods predict the compound’s biological target interactions?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to receptors like serotonin or dopamine transporters, leveraging the piperazine moiety’s flexibility .
  • Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over 100-ns trajectories, with binding free energy calculated via MM-PBSA/GBSA .
    Experimental validation uses radioligand binding assays (³H-labeled analogs) to quantify IC₅₀ values and selectivity .

Q. How are crystallographic data used to validate the compound’s 3D structure?

  • Single-crystal X-ray diffraction resolves bond lengths, angles, and chair conformation of the piperazine ring (puckering amplitude Q = 0.568 Å, θ = 179.9°) .
  • Hydrogen bonding networks (e.g., N–H···Cl interactions) and π-stacking of aromatic groups are analyzed to explain solid-state stability and solubility trends .

Q. What strategies mitigate toxicity concerns during in vivo studies?

  • Metabolic profiling (LC-MS/MS) identifies reactive metabolites (e.g., hydroxylamine derivatives) that may cause hepatotoxicity.
  • Structural modifications , such as replacing the hydrazine group with a methylhydrazine or acylhydrazine, reduce oxidative stress while retaining activity .

Methodological Considerations

Q. How should researchers design SAR studies for derivatives of this compound?

  • Core modifications : Vary substituents on the pyridine (e.g., Cl, OCH₃) and piperazine (e.g., ethyl, benzyl) to assess impact on receptor affinity .
  • Bioisosteric replacements : Substitute the sulfonyl group with carbonyl or phosphonate to modulate electronic effects .
  • Activity cliffs are analyzed via Free-Wilson or Hansch models to prioritize synthetic targets .

Q. What analytical workflows address impurities in scaled-up synthesis?

  • HPLC-MS tracks impurities >0.1% (e.g., des-methyl byproducts or sulfonic acid intermediates).
  • Purification : Preparative HPLC with C18 columns or crystallization in ethanol/water mixtures improves purity to >99% .

Q. How are contradictions in biological activity data reconciled across studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., ketanserin for 5-HT₂A assays) .
  • Data normalization : Express IC₅₀ values relative to internal controls to account for inter-lab variability .

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